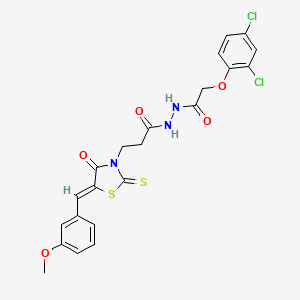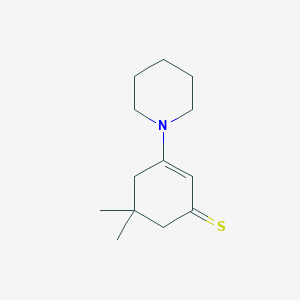
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide is a complex organic compound with the molecular formula C25H22N4O2 It is a derivative of pyrazole and acenaphthene, featuring a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of acenaphthene with hydrazine hydrate under acidic conditions to form the pyrazole derivative.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide.
Hydrazide formation: The carboxylic acid group is converted to a hydrazide by reacting with hydrazine.
Benzylidene formation: Finally, the hydrazide is reacted with 4-ethoxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces hydrazine derivatives.
Substitution: Produces substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydrazide group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby inhibiting their function. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-fluoro-benzylidene)hydrazide
Uniqueness
The uniqueness of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide lies in its ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
Eigenschaften
Molekularformel |
C25H22N4O2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-2-31-19-11-6-16(7-12-19)15-26-29-25(30)23-14-22(27-28-23)20-13-10-18-9-8-17-4-3-5-21(20)24(17)18/h3-7,10-15H,2,8-9H2,1H3,(H,27,28)(H,29,30)/b26-15+ |
InChI-Schlüssel |
MVRKKOSWOGTKMQ-CVKSISIWSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)

![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B11696894.png)
![4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11696908.png)
![(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696912.png)
![butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11696913.png)
![5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11696914.png)
![(4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696928.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696933.png)
![Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11696945.png)

